molecular formula C16H16N2O8S B244958 Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate

Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate

Cat. No. B244958
M. Wt: 396.4 g/mol
InChI Key: VDCLHJYXXIBLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate, also known as DMNTD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMNTD belongs to the class of thiophene derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, it is believed that Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate exerts its biological activities by modulating various signaling pathways. Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival.
Biochemical and Physiological Effects:
Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce the levels of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has been shown to exhibit significant biological activities at low concentrations, making it an ideal candidate for drug development. However, Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Further studies are needed to elucidate the exact mechanism of action and optimize the synthesis method.

Future Directions

Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has significant potential for therapeutic applications. Further studies are needed to explore its biological activities and mechanism of action. Future research should focus on optimizing the synthesis method and developing Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate analogs with improved pharmacological properties. Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate could also be used in combination with other drugs to enhance their therapeutic efficacy. Moreover, Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate could be used as a lead compound for the development of new drugs for the treatment of various inflammatory and cancerous diseases.

Synthesis Methods

Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate can be synthesized by the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with ethyl nitrofuroate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in anhydrous conditions and results in the formation of Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate as a yellow solid.

Scientific Research Applications

Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Diethyl 5-({5-nitro-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has also been found to scavenge free radicals and protect against oxidative stress.

properties

Molecular Formula

C16H16N2O8S

Molecular Weight

396.4 g/mol

IUPAC Name

diethyl 3-methyl-5-[(5-nitrofuran-2-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H16N2O8S/c1-4-24-15(20)11-8(3)12(16(21)25-5-2)27-14(11)17-13(19)9-6-7-10(26-9)18(22)23/h6-7H,4-5H2,1-3H3,(H,17,19)

InChI Key

VDCLHJYXXIBLKD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.